4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine
Description
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine (CAS: 1706429-22-2) is a heterocyclic amine featuring a piperidine core linked to a pyrrolidine ring substituted with an ethylthio-methyl group. Its molecular formula is C₁₂H₂₄N₂S, with a molecular weight of 228.4 g/mol .
Properties
IUPAC Name |
4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2S/c1-2-15-10-12-4-3-9-14(12)11-5-7-13-8-6-11/h11-13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMRHSYPVDLGPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine involves several steps. One common synthetic route includes the reaction of piperidine with 2-(ethylthio)methylpyrrolidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific temperature and pressure conditions . Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Scientific Research Applications
Central Nervous System Disorders
4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine acts as a modulator of histamine H3 receptors. H3 receptors are known to play a significant role in regulating neurotransmitter release in the central nervous system. Compounds that interact with these receptors have potential applications in treating various CNS disorders, including:
- Schizophrenia
- Alzheimer's Disease
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
- Obesity
Research indicates that H3 receptor antagonists may enhance cognitive function and alleviate symptoms associated with these disorders by increasing the release of neurotransmitters such as acetylcholine and norepinephrine .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine. It has shown effectiveness against various pathogens, including fungi and bacteria. The compound's mechanism appears to involve disrupting microbial cell membranes or inhibiting essential metabolic pathways, making it a candidate for developing new antimicrobial agents .
Mechanistic Insights
The pharmacological effects of 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine can be attributed to its structural characteristics, which allow it to interact with specific biological targets.
Histamine H3 Receptor Modulation
As an H3 receptor modulator, this compound can act as either an antagonist or inverse agonist, depending on the context of its use. This duality allows for versatile therapeutic applications in managing conditions characterized by dysregulated histamine signaling .
Antimicrobial Mechanism
The antimicrobial efficacy is thought to stem from the compound's ability to bind to sulfhydryl groups in microbial proteins, leading to functional impairment and eventual cell death. This mechanism was confirmed through fluorescence labeling studies that demonstrated binding interactions with thiol groups in microbial cells .
Case Study: CNS Applications
A study focused on the effects of H3 receptor antagonists on cognitive performance in animal models found that compounds similar to 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine significantly improved memory retention and learning abilities. These findings suggest that such compounds could be valuable in treating cognitive deficits associated with neurodegenerative diseases .
Case Study: Antimicrobial Efficacy
In a series of experiments evaluating the antimicrobial properties of various piperidine derivatives, 4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine exhibited notable activity against strains of Candida and Staphylococcus. The minimum effective concentration (MEC) required for significant inhibition was determined, showcasing its potential as a therapeutic agent against resistant strains .
Data Tables
| Application Area | Specific Use Cases | Mechanism of Action |
|---|---|---|
| Central Nervous System | Schizophrenia, Alzheimer's Disease, ADHD | H3 receptor modulation |
| Antimicrobial Activity | Inhibition of fungal and bacterial growth | Disruption of cell membranes via thiol binding |
Mechanism of Action
The mechanism of action of 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects . The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in drug design. Below is a detailed comparison of 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine with structurally and functionally related compounds.
Structural and Physicochemical Properties
Notes:
- LogP : Calculated using Molinspiration or similar tools. Ethylthio groups (higher lipophilicity) vs. hydroxyl/methoxy (polarity).
- †JDTic’s molecular weight is estimated based on its formula (C₁₃H₁₉NO).
- ‡Ethyl ester and piperazine contribute to higher molecular weight.
Pharmacological and Functional Differences
JDTic
- Mechanism : Long-acting kappa opioid receptor (KOR) antagonist. Unlike reversible antagonists, JDTic induces prolonged effects (>14 days) via c-Jun N-terminal kinase (JNK) activation, disrupting receptor signaling .
- Structural Advantage : The 3-hydroxyphenyl and dimethyl groups enhance receptor binding and duration of action.
Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate
- Potential Targets: Piperazine moieties often target serotonin/dopamine receptors. The 2-methoxyphenyl group may enhance affinity for 5-HT₁A receptors .
- Metabolism : The ethyl ester group may undergo hydrolysis, affecting bioavailability.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Applications : Pyrimidine derivatives are associated with antimicrobial or anticancer activity. The piperidine substituent may improve solubility compared to bulkier analogs .
N-Isobutyl-4-hexanoyl-4-hydroxy-pyrrolidin-1-one
- Natural Source: Isolated from pepper resin .
Biological Activity
4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a piperidine ring substituted with a pyrrolidine moiety, which is further modified by an ethylthio group. This unique structure may influence its interaction with biological targets, enhancing its pharmacological profile.
The biological activity of 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine has been linked to various mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown significant inhibition of protein kinases, particularly Akt (protein kinase B), which plays a critical role in cell survival and growth pathways. Studies indicate that modifications to the piperidine ring can enhance selectivity and potency against specific kinases .
- Anti-inflammatory Effects : In vitro studies have demonstrated that derivatives of piperidine can reduce inflammation markers, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Activity : Some piperidine derivatives exhibit antimicrobial properties, which may be relevant for developing treatments against resistant strains of bacteria and fungi .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- Case Study on Antitumor Activity : A related compound demonstrated significant antitumor effects in vivo, modulating biomarkers associated with the PI3K-Akt-mTOR signaling pathway. This suggests potential applications in oncology for 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine derivatives .
- Spermicidal Activity : Research has shown that certain piperidine derivatives possess spermicidal properties, immobilizing sperm effectively at low concentrations (MEC as low as 0.06 mM). This highlights the compound's potential in reproductive health applications .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine. Key findings include:
| Compound | R Group | IC50 (μM) | Biological Activity |
|---|---|---|---|
| 1 | Ethyl | 0.11 | High affinity for BRD4 D1 |
| 2 | Methyl | 0.27 | Moderate anti-inflammatory |
| 3 | Benzyl | <0.092 | Selective protein kinase inhibitor |
This table summarizes the relationship between structural modifications and biological potency, indicating that specific substitutions can significantly enhance activity against target proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-((Ethylthio)methyl)pyrrolidin-1-yl)piperidine, and how can reaction efficiency be maximized?
- Methodological Answer :
- Step 1 : Start with functionalized pyrrolidine and piperidine precursors. For example, use nucleophilic substitution to introduce the ethylthio group at the pyrrolidine's 2-position .
- Step 2 : Optimize coupling conditions (e.g., solvent polarity, base strength) to enhance yield. Evidence from similar piperidine derivatives suggests dichloromethane with NaOH as a base improves reaction efficiency .
- Step 3 : Employ column chromatography or recrystallization for purification, targeting >95% purity (common in piperidine-based syntheses) .
- Critical Consideration : Monitor reaction intermediates via TLC or HPLC to avoid side products like over-alkylation .
Q. How can the structural identity of this compound be confirmed post-synthesis?
- Methodological Answer :
- Technique 1 : Use H/C NMR to verify substituent positions (e.g., ethylthio-methyl group on pyrrolidine and piperidine connectivity) .
- Technique 2 : X-ray crystallography for unambiguous confirmation of stereochemistry, as demonstrated in structurally related pyrrolidine-piperidine hybrids .
- Technique 3 : High-resolution mass spectrometry (HRMS) to validate molecular formula (CHNS) .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer :
- Storage Conditions :
| Parameter | Requirement | Evidence Source |
|---|---|---|
| Temperature | -20°C, inert atmosphere (argon/nitrogen) | |
| Light Exposure | Amber glass vials to prevent photodegradation | |
| Humidity | Desiccator with silica gel |
- Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify decomposition pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of experiments to study its reactivity under varying conditions?
- Methodological Answer :
- Approach : Use quantum mechanical calculations (DFT) to predict reaction pathways, as outlined in the ICReDD framework for reaction design .
- Step 1 : Simulate transition states for key reactions (e.g., nucleophilic attacks, ring-opening) to identify rate-limiting steps.
- Step 2 : Cross-validate computational predictions with experimental kinetic data (e.g., Arrhenius plots) .
- Application : Optimize solvent polarity and temperature settings computationally before lab testing .
Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities?
- Methodological Answer :
- Step 1 : Validate assay conditions (e.g., buffer pH, ion concentration) to ensure reproducibility, as discrepancies often arise from experimental variability .
- Step 2 : Use orthogonal binding assays (e.g., SPR, ITC) to confirm results .
- Step 3 : Apply meta-analysis frameworks (e.g., Bayesian statistics) to reconcile conflicting datasets, as recommended in methodological guides for contested data .
Q. What strategies are effective for predicting biological target interactions using computational docking?
- Methodological Answer :
Prepare the compound’s 3D structure with correct protonation states (e.g., piperidine nitrogen pKa ~10.5) .
Screen against target libraries (e.g., GPCRs, kinases) using high-throughput virtual screening.
Validate top hits with molecular dynamics simulations (50 ns trajectories) to assess binding stability .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
